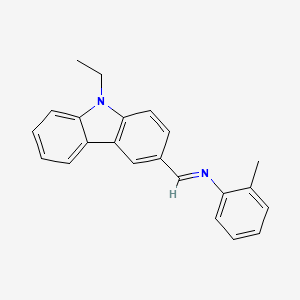![molecular formula C11H8N4O4S B11538691 (2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B11538691.png)
(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” is a hydrazone compound with the following structural formula:
This compound
This compound belongs to the class of hydrazones, which are derivatives of hydrazine (N₂H₄) containing a carbonyl group (C=O) adjacent to the hydrazine nitrogen atoms. Hydrazones exhibit diverse properties and have applications in various fields.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing “(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine.” One common method involves the condensation of 4-nitrobenzaldehyde with 5-nitrothiophene-2-carbaldehyde hydrazone. The reaction proceeds under acidic conditions, resulting in the formation of the desired hydrazone.
Industrial Production: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up by optimizing reaction conditions, ensuring high yields, and maintaining purity.
Chemical Reactions Analysis
Reactivity: “(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding oximes or other functional groups.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydrazone can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Oximes or nitroso compounds.
- Reduction: Amino derivatives.
- Substitution: N-substituted hydrazones.
Scientific Research Applications
Chemistry:
- As a versatile building block in organic synthesis.
- Ligand in coordination chemistry.
- Potential bioactive properties due to the presence of nitro groups.
- Investigated for antimicrobial, antitumor, or anti-inflammatory activities.
- Used in dye synthesis and other chemical processes.
Mechanism of Action
The exact mechanism of action for “(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
“(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine” shares similarities with other hydrazones, but its unique combination of nitro groups and thiophene substituents sets it apart.
Similar Compounds:- Hydrazones derived from other aldehydes or ketones.
- Nitro-substituted compounds with different scaffolds.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C11H8N4O4S |
|---|---|
Molecular Weight |
292.27 g/mol |
IUPAC Name |
4-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C11H8N4O4S/c16-14(17)9-3-1-8(2-4-9)13-12-7-10-5-6-11(20-10)15(18)19/h1-7,13H/b12-7+ |
InChI Key |
OPJZAPNXNYJGPX-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538609.png)
![4-{2,5-dioxo-3-[(N'-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B11538615.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538630.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide](/img/structure/B11538632.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-{[(E)-1H-indol-3-ylmethylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11538633.png)
![1-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11538637.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11538646.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B11538656.png)
![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11538663.png)
![2-(4-Tert-butyl-2-methylphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11538672.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538673.png)
![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538679.png)

